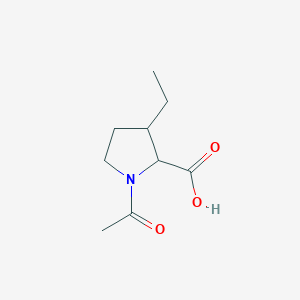
(2S)-2-(((Benzyloxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-{[(benzyloxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a benzyloxycarbonyl group, a fluorine atom, and a methyl group attached to a pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.
Formation of the Pentanoic Acid Backbone: The pentanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Deprotection: The benzyloxycarbonyl group is removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of (2S)-2-{[(benzyloxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-2-{[(benzyloxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amino acid derivatives. Its fluorine atom can serve as a marker for tracking metabolic pathways.
Medicine
In medicine, (2S)-2-{[(benzyloxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid has potential applications in drug development. Its structural features can be exploited to design inhibitors or activators of specific enzymes, making it a candidate for therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be harnessed to develop new materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, while the pentanoic acid backbone provides structural support.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chloro-4-methylpentanoic acid
- (2S)-2-{[(benzyloxy)carbonyl]amino}-4-bromo-4-methylpentanoic acid
- (2S)-2-{[(benzyloxy)carbonyl]amino}-4-iodo-4-methylpentanoic acid
Uniqueness
Compared to its analogs, (2S)-2-{[(benzyloxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid is unique due to the presence of the fluorine atom. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions with target molecules.
Propiedades
Fórmula molecular |
C14H18FNO4 |
|---|---|
Peso molecular |
283.29 g/mol |
Nombre IUPAC |
(2S)-4-fluoro-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,15)8-11(12(17)18)16-13(19)20-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Clave InChI |
UHJLBIDCRUPGFE-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)F |
SMILES canónico |
CC(C)(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13487150.png)

![2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid](/img/structure/B13487161.png)

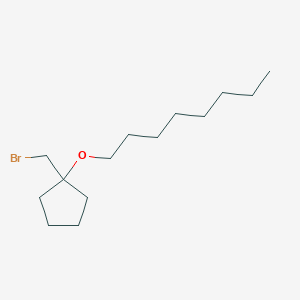
![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)

![Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate](/img/structure/B13487194.png)
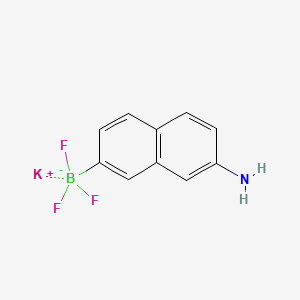

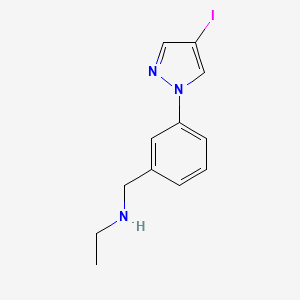
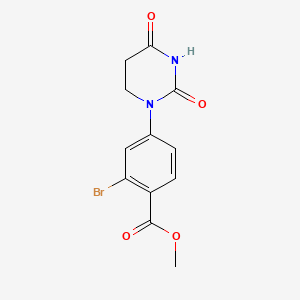
![1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B13487217.png)
